

Spectroscopic Profile of 1-Methyl-4-phenylpiperidin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-4-phenylpiperidin-4-ol**

Cat. No.: **B018569**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **1-Methyl-4-phenylpiperidin-4-ol**, a key intermediate in the synthesis of various pharmaceutical agents. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and quality control of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **1-Methyl-4-phenylpiperidin-4-ol**.

Nuclear Magnetic Resonance (NMR) Data

^1H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.50 - 7.20	m	5H	Ar-H
2.80 - 2.60	m	4H	N-CH ₂ (axial & equatorial)
2.35	s	3H	N-CH ₃
2.20 - 2.00	m	2H	C ₃ /C ₅ -H (equatorial)
1.80 - 1.60	m	2H	C ₃ /C ₅ -H (axial)
1.55	s	1H	OH

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
147.5	Ar-C (quaternary)
128.4	Ar-CH
126.8	Ar-CH
124.9	Ar-CH
70.8	C ₄ -OH
52.1	N-CH ₂
46.2	N-CH ₃
38.7	C ₃ /C ₅

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
3400 (broad)	O-H stretch
3050	Aromatic C-H stretch
2940	Aliphatic C-H stretch
2800	N-CH ₃ stretch
1600, 1495	Aromatic C=C stretch
1450	CH ₂ bend
1120	C-N stretch
1090	C-O stretch
760, 700	Aromatic C-H bend (out-of-plane)

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
191	30	[M] ⁺ (Molecular Ion)
174	20	[M - OH] ⁺
115	40	[M - C ₆ H ₅ OH] ⁺
96	100	[C ₆ H ₁₄ N] ⁺
77	15	[C ₆ H ₅] ⁺
58	80	[C ₃ H ₈ N] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

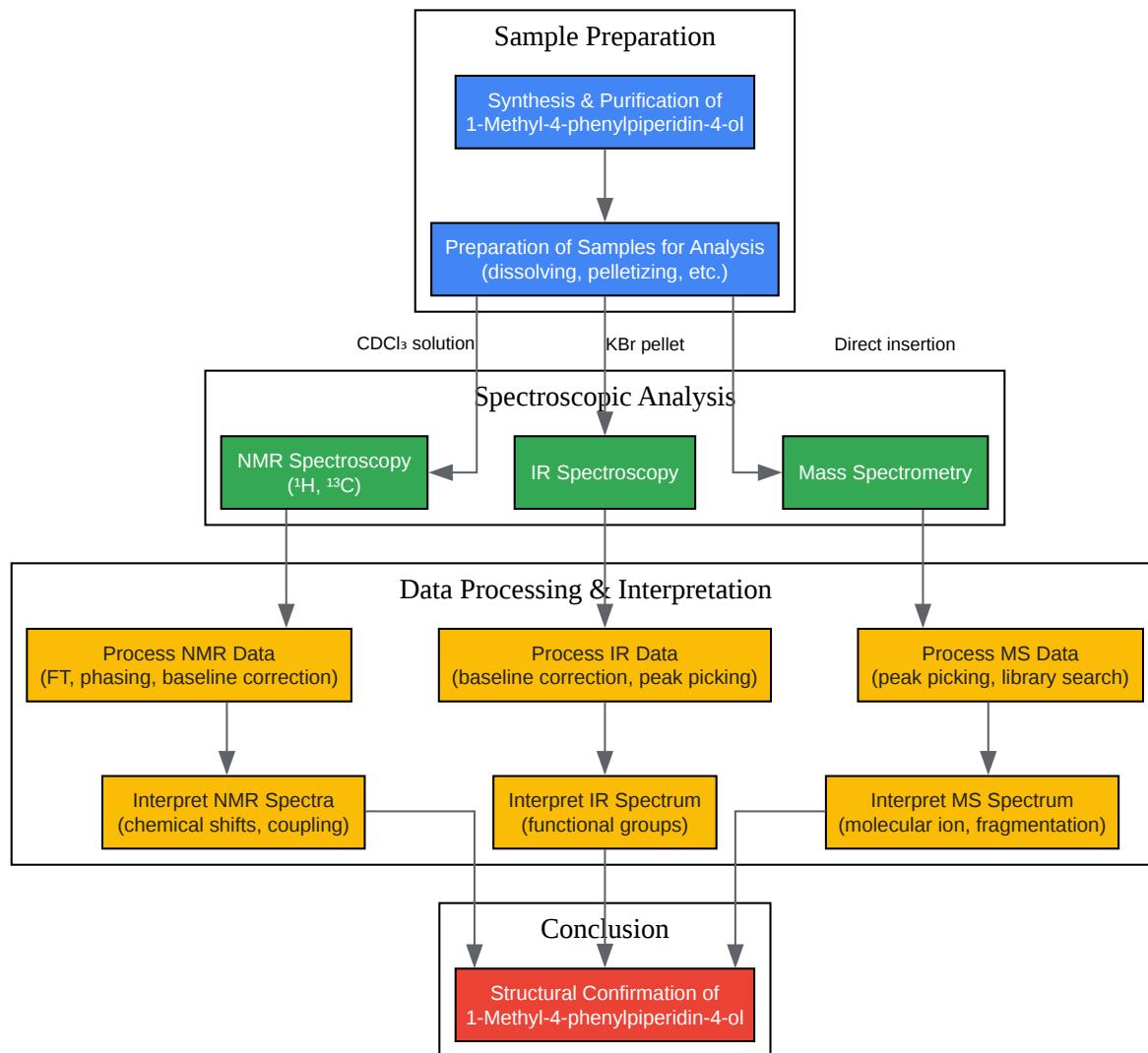
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-Methyl-4-phenylpiperidin-4-ol** (approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in deuterated chloroform (CDCl_3 , 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The spectra are recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C nuclei. For ^1H NMR, the data is acquired with a 30° pulse angle and a relaxation delay of 1 second. For ^{13}C NMR, a proton-decoupled spectrum is obtained with a 45° pulse angle and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded over the range of 4000-400 cm^{-1} .


Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer equipped with an Electron Ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a 70 eV electron beam. The resulting ions are then separated by a quadrupole mass analyzer and detected.

Visualizations

Workflow for Spectroscopic Analysis of **1-Methyl-4-phenylpiperidin-4-ol**

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **1-Methyl-4-phenylpiperidin-4-ol**.

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow

- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-4-phenylpiperidin-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b018569#spectroscopic-data-nmr-ir-ms-for-1-methyl-4-phenylpiperidin-4-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com